![molecular formula C23H29NO7 B13406980 6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13406980.png)
6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate, also known as Diphenhydramine N-Glucuronide, is a metabolite of diphenhydramine. Diphenhydramine is an antihistamine commonly used to relieve symptoms of allergy, hay fever, and the common cold. The glucuronide form is a result of the body’s process to make the compound more water-soluble for excretion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate involves the glucuronidation of diphenhydramine. This process typically requires the presence of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to diphenhydramine. The reaction conditions often include a buffered aqueous solution and a suitable cofactor such as UDP-glucuronic acid.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where the enzyme-catalyzed reaction can be controlled and optimized for higher yields. The product is then purified using techniques such as chromatography to ensure high purity.
化学反应分析
Types of Reactions
6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate primarily undergoes hydrolysis and conjugation reactions.
Common Reagents and Conditions
Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the breakdown of the glucuronide bond.
Conjugation: The compound can further conjugate with other molecules, enhancing its solubility and excretion.
Major Products
The major products formed from these reactions include diphenhydramine and glucuronic acid, especially during hydrolysis.
科学研究应用
6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate is used in various scientific research applications:
Pharmacokinetics: Studying the metabolism and excretion of diphenhydramine.
Toxicology: Understanding the detoxification pathways of antihistamines.
Biochemistry: Investigating enzyme kinetics and the role of glucuronidation in drug metabolism.
Clinical Research: Evaluating the safety and efficacy of diphenhydramine and its metabolites.
作用机制
The compound exerts its effects through the process of glucuronidation, which is a major phase II metabolic pathway. This process involves the addition of glucuronic acid to diphenhydramine, making it more water-soluble and easier to excrete. The molecular targets include the UDP-glucuronosyltransferase enzymes, which facilitate this conjugation reaction.
相似化合物的比较
Similar Compounds
Diphenhydramine: The parent compound, an antihistamine.
Diphenhydramine N-Oxide: Another metabolite of diphenhydramine.
Diphenhydramine Sulfate: A salt form used in various pharmaceutical formulations.
Uniqueness
6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate is unique due to its glucuronide structure, which significantly enhances its water solubility compared to its parent compound. This property is crucial for its excretion and reduces the potential for toxicity.
属性
IUPAC Name |
6-[2-benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO7/c1-24(2,22-19(27)17(25)18(26)21(31-22)23(28)29)13-14-30-20(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-22,25-27H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIGZXXQYIJBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
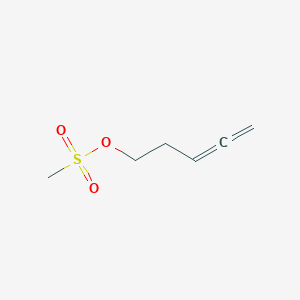
![disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium](/img/structure/B13406909.png)
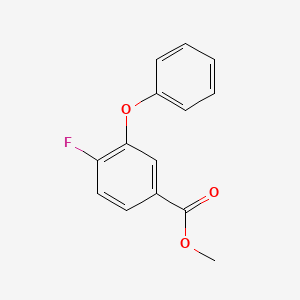
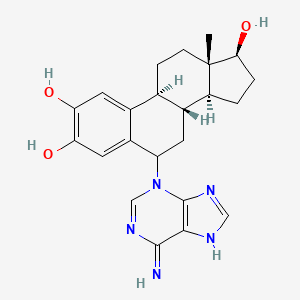
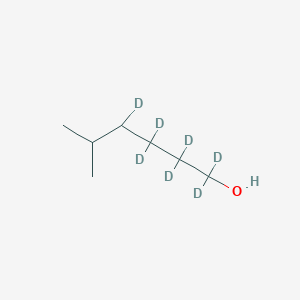
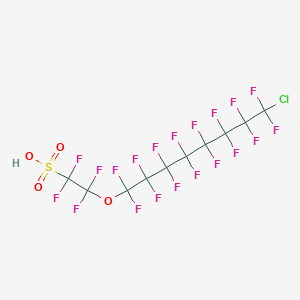

![4'-Heptyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13406954.png)
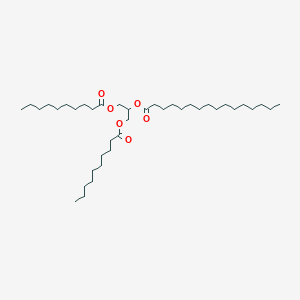
![NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc](/img/structure/B13406978.png)
![2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine](/img/structure/B13406979.png)
![2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.2.1]heptane-3-carbaldehyde](/img/structure/B13406982.png)
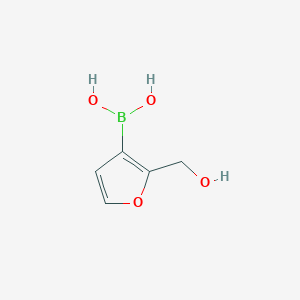
![3-[(R)-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid](/img/structure/B13406991.png)
